N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-Methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a 3-oxo-2-phenyl core, a propyl substituent at position 5, and a carboxamide group at position 7 linked to a 3-methoxybenzyl moiety. Its structural features, including the carboxamide and methoxybenzyl groups, suggest enhanced hydrogen-bonding capacity and solubility compared to ester-containing analogs .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-12-27-15-20(23(29)25-14-17-8-7-11-19(13-17)31-2)22-21(16-27)24(30)28(26-22)18-9-5-4-6-10-18/h4-11,13,15-16H,3,12,14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXJJQSDABAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Pyrazolo[4,3-c]Pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is typically constructed via cyclization strategies. A widely adopted method involves the condensation of dienamine intermediates with amines or hydrazines. For example, dienamine 2 (prepared from dimethyl acetonedicarboxylate) reacts with sulfonamide-containing amines under reflux in methanol to yield pyrazolo[4,3-c]pyridines in 72–88% yields. Alternative routes employ mixed-Claisen condensation followed by cyclization, as demonstrated in the synthesis of 1H-pyrazolo[4,3-c]pyridine-7-carboxylates .
Key Reaction Conditions :
- Solvent : Methanol or ethanol
- Catalyst : None required for condensation; Pd(OAc)₂ for cross-coupling steps
- Yield : 70–95%
Introduction of the 2-Phenyl Group via Suzuki-Miyaura Coupling
The 2-phenyl substituent is introduced through palladium-catalyzed Suzuki-Miyaura cross-coupling. A 3-iodo intermediate undergoes coupling with phenylboronic acid under optimized conditions:
- Substrate : 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-b]pyridine
- Catalyst System : Pd(OAc)₂ (5 mol%) and dppf (5 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : 1,4-Dioxane/water (3:1)
- Temperature : 100°C
- Yield : 95% for diarylated products
This method ensures chemoselectivity at the C3 position, avoiding competing reactions at C6.
Alkylation at Position 5 for Propyl Substituent
The 5-propyl group is installed via nucleophilic substitution or transition-metal-catalyzed alkylation. A two-step sequence involving bromination followed by alkylation with propylmagnesium bromide is effective:
- Bromination : Treat the core with NBS (N-bromosuccinimide) in DMF at 0°C.
- Alkylation : React the 5-bromo intermediate with propylmagnesium bromide in THF, catalyzed by Ni(acac)₂.
Alternative methods use Cu-catalyzed C–H activation for direct propylation.
Formation of the 3-Oxo Functionality
The 3-oxo group is introduced via oxidation or ketone-forming cyclization. A practical approach involves DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation of a secondary alcohol intermediate:
Oxidation Conditions :
Amidation at Position 7 with 3-Methoxybenzylamine
The 7-carboxamide moiety is synthesized via aminocarbonylation or classical coupling reactions. A high-yielding method employs palladium-catalyzed aminocarbonylation using COware® technology:
- Substrate : 3-Iodo-1H-pyrazolo[4,3-b]pyridine
- Catalyst : Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%)
- CO Source : Ex situ generation from formic acid and mesyl chloride
- Amine : 3-Methoxybenzylamine
- Solvent : Toluene
- Temperature : 100°C
- Yield : 93%
For laboratories without COware®, standard EDCl/HOBt-mediated coupling is viable:
- Hydrolysis : Convert ethyl ester to carboxylic acid using LiOH in THF/water.
- Coupling : React with 3-methoxybenzylamine using EDCl and HOBt in DMF.
Final Assembly and Purification
The fully functionalized compound is purified via recrystallization or column chromatography. A typical workflow involves:
- Deprotection : Remove N-protecting groups (e.g., PMB) using TFA in DCM.
- Crystallization : Use ethyl acetate/petroleum ether for high-purity isolates.
Analytical Data :
- Melting Point : 153–154°C (similar analogs)
- ¹H NMR : Characteristic peaks at δ 8.51 (s, 1H, pyridine-H), 4.31 (q, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
Summary of Synthetic Routes
Challenges and Optimization
- Regioselectivity : Competing reactions at C3 vs. C6 in cross-coupling steps are mitigated using bulky ligands like dppf.
- CO Handling : COware® technology eliminates risks associated with gaseous CO, improving safety.
- Amide Hydrolysis : LiOH in THF/water minimizes ester degradation during hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research indicates that pyrazolo[4,3-c]pyridines exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds effectively targeted tumor cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[4,3-c]pyridine derivatives have been reported to inhibit inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects. Pyrazolo[4,3-c]pyridines are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential as new antimicrobial agents .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[4,3-c]pyridine and evaluated their anticancer activity against breast cancer cell lines. The results showed that specific modifications to the side chains significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of pyrazolo[4,3-c]pyridine derivatives revealed that these compounds inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators in macrophages. This suggests a novel mechanism through which these compounds may exert their therapeutic effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the pyrazolo[4,3-c]pyridine family, focusing on substituent effects, physicochemical properties, and synthesis.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Melting Points: The quinolin-3-yl substituent in 7f results in the highest melting point (248–251°C), likely due to aromatic π-π stacking interactions . Methyl (6b) and propyl (6c) groups at R5 yield lower melting points, with propyl (6c) showing a slightly lower range (212–214°C) than methyl (231–233°C), possibly due to reduced crystallinity from longer alkyl chains .
Synthesis and Yields :
- All analogs in Table 1 were synthesized via Procedure A , involving condensation of intermediate 3 with amines or amine hydrochlorides. Yields ranged from 77–89%, suggesting the target compound’s synthesis (using 3-methoxybenzylamine) could achieve similar efficiency .
Functional Group Impact: Carboxamide vs. This may improve solubility in polar solvents and bioavailability . Methoxy Positioning: The 3-methoxybenzyl group (target) vs. 4-methoxybenzyl (6g) introduces distinct electronic and steric effects. The para-substituted methoxy in 6g may facilitate stronger crystal packing via symmetry, whereas the meta-substituted derivative (target) could exhibit altered intermolecular interactions .
Research Findings and Implications
Crystallographic Analysis :
- Tools like SHELX and ORTEP-3 (used in structural determinations of analogs ) would be critical for confirming the target compound’s crystal packing and hydrogen-bonding patterns.
Biological Relevance: Carboxamide derivatives often exhibit enhanced binding to biological targets (e.g., enzymes) compared to esters due to hydrogen-bond donor/acceptor capabilities. The 3-methoxybenzyl group may further modulate lipophilicity and target affinity .
Unresolved Questions :
- Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Comparative studies with 6c, 6g, and 7f are needed to validate hypothesized properties.
Biological Activity
N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. The structural components include:
- Methoxybenzyl group : Enhances lipophilicity and biological activity.
- Carboxamide group : Often associated with increased bioactivity and interaction with biological targets.
Research indicates that compounds with similar structures may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell survival and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:
- In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
- In vivo Studies : Animal models have shown that the compound can reduce tumor growth significantly when administered at specific dosages.
Immunomodulatory Effects
Compounds similar to this compound have also been noted for their immunomodulatory effects:
- Toll-Like Receptor Agonism : Some derivatives have been identified as agonists of Toll-like receptors (TLRs), which play a crucial role in the immune response.
Case Studies
- Study on Anticancer Activity : A study published in Oncotarget highlighted the efficacy of similar pyrazolo compounds in inhibiting PARP1/2 activity, leading to enhanced apoptosis in homologous recombination-deficient cancer cells . The results indicated a promising avenue for developing new cancer therapies based on this scaffold.
- Immunological Study : Research indicated that certain pyrazolo compounds could enhance the immune response by acting as TLR agonists, suggesting their potential role in vaccine adjuvants or immunotherapies .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits PARP1/2 | |
| Immunomodulation | Agonizes TLRs |
Table 2: In Vitro Cytotoxicity Data
Q & A
Basic: What synthetic methodologies are recommended for preparing this pyrazolo-pyridine derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole intermediates with appropriate carbonyl-containing reagents. For example, refluxing precursors in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst under controlled time (8–10 hours) has been effective for analogous compounds . Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) ensures crystallinity for structural validation. Design of Experiments (DoE) can optimize yields by varying temperature, solvent ratios, and catalyst loading .
Basic: How can structural characterization be systematically performed for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR/IR : Assign peaks using DEPT-135 for carbon multiplicity and 2D-COSY for proton-proton correlations.
- X-ray crystallography : Resolve bond angles, dihedral deviations (e.g., pyrimidine ring puckering ~0.224 Å), and hydrogen-bonding networks (e.g., C—H···O bifurcated bonds) to confirm stereochemistry .
- Mass spectrometry : Validate molecular weight via high-resolution MS (e.g., ESI-TOF).
Basic: How do structural modifications (e.g., substituents on the benzyl group) influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies compare analogs with systematic substituent variations. For example:
Advanced: How can computational modeling accelerate the design of derivatives with improved target affinity?
Methodological Answer:
Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD integrate reaction path searches with experimental data to prioritize synthetically feasible derivatives. For example, substituent effects on electron density at the pyridine ring’s carbonyl group can predict binding to ATP pockets in kinases .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Methodological Answer:
Contradictions often arise from structural nuances (e.g., piperazine vs. methyl substitutions). Resolve discrepancies by:
- Re-evaluating assay conditions (e.g., buffer pH, cell lines).
- Performing meta-analyses of crystallographic data to identify conformational flexibility.
- Cross-validating with molecular dynamics simulations (e.g., RMSD analysis of ligand-receptor complexes) .
Advanced: What experimental design strategies optimize reaction yields and purity?
Methodological Answer:
Apply factorial design (e.g., 2^k factorial) to screen variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design for reflux time (6–12 hours) and catalyst concentration (0.5–2.0 eq) can identify optimal conditions. Follow-up purification via flash chromatography (silica gel, gradient elution) or HPLC ensures >95% purity .
Advanced: How does crystallographic data inform conformational stability under physiological conditions?
Methodological Answer:
X-ray data reveal intramolecular strains (e.g., dihedral angles >80° between fused rings) that affect solubility and metabolic stability. Compare thermal displacement parameters (B-factors) to predict regions prone to hydrolysis. For example, high B-factors at the methoxybenzyl group suggest susceptibility to oxidative metabolism .
Advanced: What mechanistic insights guide the study of this compound’s interaction with biological targets?
Methodological Answer:
Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics (KD, kon/koff). Pair with mutagenesis studies (e.g., alanine scanning) to identify critical residues. For kinase targets, monitor phosphorylation inhibition via Western blotting or luminescent assays .
Advanced: What analytical challenges arise in ensuring batch-to-batch consistency?
Methodological Answer:
Key challenges include residual solvent removal (e.g., acetic acid) and polymorph control. Mitigate via:
- TGA/DSC : Monitor decomposition temperatures to standardize drying protocols.
- PXRD : Compare diffraction patterns across batches to detect crystalline phase variations.
- NMR spectroscopy : Use qNMR with internal standards (e.g., maleic acid) for quantitative impurity profiling .
Advanced: How can researchers integrate fragmented data from diverse sources (e.g., synthesis, bioactivity) into a cohesive model?
Methodological Answer:
Employ cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to aggregate data into relational databases. Apply machine learning (e.g., random forest regression) to predict untested properties. For example, train models on existing pyrazolo-pyridine datasets to forecast metabolic stability or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
